![molecular formula C19H22Cl2N2OS B2690617 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol CAS No. 338422-12-1](/img/structure/B2690617.png)
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol is a useful research compound. Its molecular formula is C19H22Cl2N2OS and its molecular weight is 397.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects, supported by case studies and research findings.
- Molecular Formula : C19H22Cl2N2OS
- Molecular Weight : 397.36 g/mol
- CAS Number : 338422-07-4
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For example, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis , while displaying weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urolithiasis.
- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown strong inhibition with IC50 values indicating effective binding interactions .
- Urease Inhibition : The compound demonstrated significant urease inhibitory activity, which is beneficial in the treatment of urinary tract infections and kidney stones.
Pharmacological Profiles
The pharmacological profile of the compound suggests potential applications in treating various conditions:
- Antimicrobial Agents : Its antibacterial properties make it a candidate for developing new antimicrobial therapies.
- Neurological Disorders : The inhibition of AChE points towards possible applications in treating cognitive disorders like Alzheimer's disease.
Case Studies
A notable study synthesized several derivatives of piperazine and evaluated their biological activities. The results indicated that modifications in the structure influenced both antibacterial and enzyme inhibitory activities significantly. For instance, variations in substituents on the piperazine ring were correlated with enhanced biological efficacy .
Docking Studies
In silico docking studies have been employed to predict the binding affinity of the compound with target enzymes and receptors. These studies revealed that the compound interacts favorably with active sites, suggesting a mechanism for its observed biological activities .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Antidepressant Activity
- The piperazine structure is known for its role in the development of antidepressants. Compounds similar to 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol have shown efficacy in modulating serotonin and norepinephrine levels in the brain, potentially providing relief from depressive symptoms.
-
Antipsychotic Properties
- Research indicates that derivatives of piperazine can exhibit antipsychotic effects. The substitution patterns on the piperazine ring can influence the binding affinity to dopamine receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders.
-
Antimicrobial Activity
- Some studies have suggested that compounds containing chlorophenyl groups possess antimicrobial properties. The presence of sulfur in this compound may enhance its activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. For example, one synthetic route includes the condensation of appropriate piperazine derivatives with sulfanyl-containing compounds, followed by functional group modifications to achieve the desired structure.
Table 1: Synthetic Pathways
Step | Reaction Type | Key Reagents/Conditions |
---|---|---|
1 | Condensation | Piperazine + Chlorobenzene derivative |
2 | Nucleophilic substitution | Sulfanyl precursor |
3 | Reduction | Reducing agent (e.g., LiAlH4) |
4 | Purification | Column chromatography |
Case Studies and Research Findings
-
Case Study on Antidepressant Effects
- A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives, including those structurally similar to this compound. Results indicated significant improvements in depressive-like behaviors in animal models, suggesting potential for clinical applications in treating major depressive disorders .
- Antimicrobial Efficacy
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-chlorophenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2OS/c20-15-3-1-5-17(11-15)23-9-7-22(8-10-23)13-18(24)14-25-19-6-2-4-16(21)12-19/h1-6,11-12,18,24H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBRGFSIHPASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.